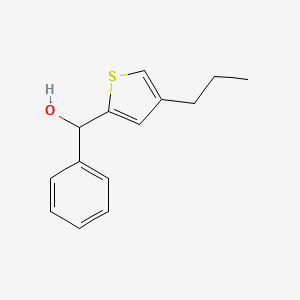
Phenyl(4-propylthiophen-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl(4-propylthiophen-2-yl)methanol is an organic compound with the molecular formula C14H16OS It is a member of the thiophene family, which is characterized by a sulfur-containing five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(4-propylthiophen-2-yl)methanol typically involves the reaction of 4-propylthiophene with benzaldehyde under specific conditions. The process may include steps such as:
Hydroxyl Protection: Protecting the hydroxyl group to prevent unwanted reactions.
Bromine Substitution: Introducing a bromine atom to facilitate further reactions.
Etherification: Forming an ether bond to connect the phenyl and thiophene rings.
Deprotection: Removing the protective groups to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of cost-effective raw materials, efficient reaction conditions, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl(4-propylthiophen-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydride or sodium amide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted thiophenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenyl(4-propylthiophen-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of Phenyl(4-propylthiophen-2-yl)methanol involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Phenylthiophen-2-ylmethanol
- 4-Propylthiophen-2-ylmethanol
- Phenyl(4-methylthiophen-2-yl)methanol
Uniqueness
Phenyl(4-propylthiophen-2-yl)methanol is unique due to the presence of both a phenyl group and a propyl-substituted thiophene ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H16OS |
|---|---|
Molecular Weight |
232.34 g/mol |
IUPAC Name |
phenyl-(4-propylthiophen-2-yl)methanol |
InChI |
InChI=1S/C14H16OS/c1-2-6-11-9-13(16-10-11)14(15)12-7-4-3-5-8-12/h3-5,7-10,14-15H,2,6H2,1H3 |
InChI Key |
RSPFOOFGNIYINL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CSC(=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2,6-dioxo-8-(1-oxo-3-phenylpropan-2-yl)hexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13086909.png)


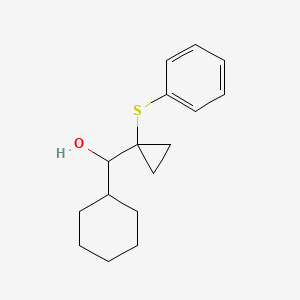
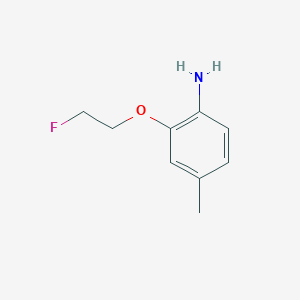
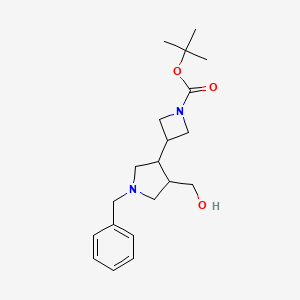
![5-Bromo-4-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13086944.png)
![Furan-2-yl(9-(thiazol-2-ylmethyl)-3,9-diazaspiro[5.5]undecan-3-yl)methanone](/img/structure/B13086953.png)


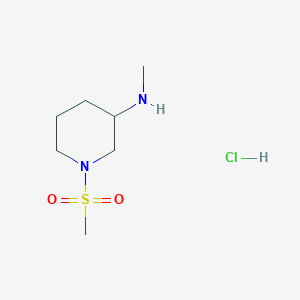

![3-Bromo-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13086996.png)

